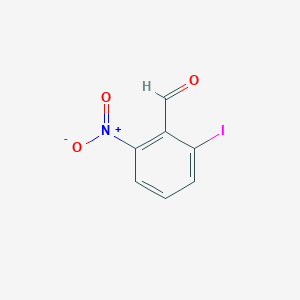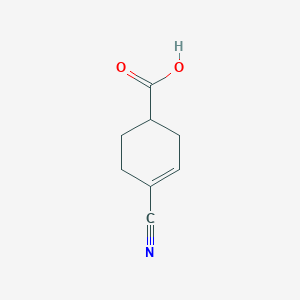![molecular formula C6H8Cl2N4O B15132925 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3-aminopropan-1-ol. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
For industrial-scale production, the process may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high product purity .
化学反応の分析
Types of Reactions
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dioxane, dichloroethane.
Bases: Sodium carbonate, potassium carbonate.
Conditions: Reflux, microwave irradiation
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a triazine derivative with an amino group, while substitution with an alcohol can yield an ether derivative .
科学的研究の応用
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable derivatives with biological activity.
Materials Science: It is used in the synthesis of polymers and resins, providing enhanced stability and resistance to degradation.
Biological Research: The compound is used in molecular biology for the modification of biomolecules and the study of enzyme mechanisms.
作用機序
The mechanism of action of 3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to the inhibition of their activity . This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Similar in structure but with methoxy groups instead of amino and hydroxyl groups.
1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene: Contains a pyrene moiety, making it useful in fluorescence studies.
Uniqueness
3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H8Cl2N4O |
|---|---|
分子量 |
223.06 g/mol |
IUPAC名 |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H8Cl2N4O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H,9,10,11,12) |
InChIキー |
GIXZRCZEZPOECW-UHFFFAOYSA-N |
正規SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


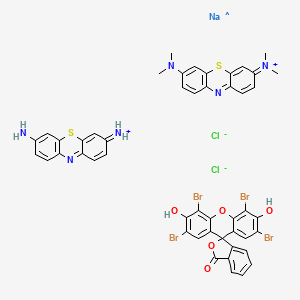
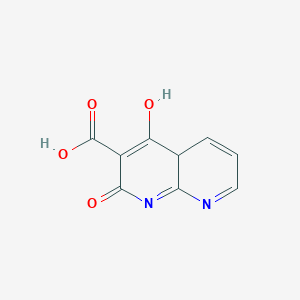
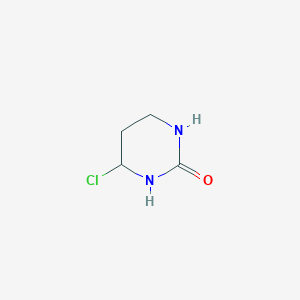
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
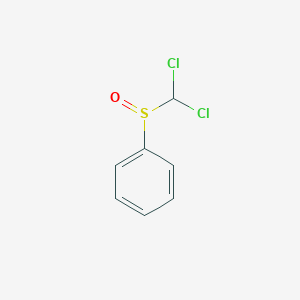

![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)

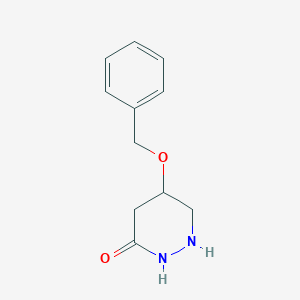
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
